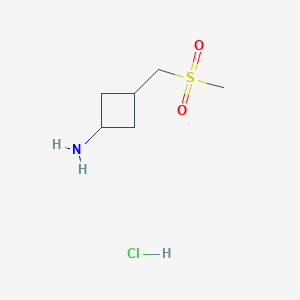

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride

Description

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H14ClNO2S. It is known for its unique structure, which includes a cyclobutane ring substituted with a methylsulfonylmethyl group and an amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name |

3-(methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)4-5-2-6(7)3-5;/h5-6H,2-4,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEZVHZFQDQFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CC1CC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

Introduction of the Methylsulfonylmethyl Group: This step involves the reaction of the cyclobutane ring with a methylsulfonylmethyl reagent under controlled conditions.

Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(Methanesulfonylmethyl)cyclobutan-1-amine: Similar structure but lacks the hydrochloride salt.

Cyclobutanamine derivatives: Various derivatives with different substituents on the cyclobutane ring.

Uniqueness

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride is unique due to its combination of a cyclobutane ring, a methylsulfonylmethyl group, and an amine group in the hydrochloride form. This unique structure imparts specific chemical and biological properties that are valuable in research and industrial applications.

Biological Activity

3-(Methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride is a compound of increasing interest in biochemical research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and case studies.

Chemical Structure

The compound features a cyclobutane ring substituted with a methylsulfonylmethyl group and an amine functional group, forming a hydrochloride salt. Its molecular formula is CHClNOS.

Synthesis

The synthesis typically involves several key steps:

- Formation of the Cyclobutane Ring : Using suitable precursors to create the cyclobutane structure.

- Introduction of the Methylsulfonylmethyl Group : Reacting the cyclobutane with a methylsulfonylmethyl reagent.

- Formation of Hydrochloride Salt : The final step involves treating the amine with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. This compound has been studied for its potential roles in modulating biological pathways, particularly in cancer research and inflammatory responses.

Biological Effects

Research indicates that this compound may exhibit:

- Anti-inflammatory Properties : By inhibiting specific pathways involved in inflammation.

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, likely through apoptosis induction or cell cycle arrest.

Data Table: Biological Activities

| Activity Type | Observation | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-alpha production | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Enzyme Interaction | Modulation of kinase activity |

Case Study 1: Anti-inflammatory Effects

In a study involving murine models, administration of this compound resulted in a significant reduction in pro-inflammatory cytokines. This suggests its potential as a therapeutic agent in inflammatory diseases.

Case Study 2: Antitumor Activity

A recent study evaluated the effects of this compound on various human cancer cell lines. Results indicated that it effectively reduced cell viability and induced apoptosis, particularly in breast cancer cells, highlighting its potential use in oncology.

Scientific Research

This compound serves as a valuable tool in:

- Organic Synthesis : As a building block for more complex molecules.

- Biological Studies : Investigating cellular mechanisms and pathways involved in disease processes.

- Pharmaceutical Development : Exploring its therapeutic potential as an anti-inflammatory and anticancer agent.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals, showcasing its versatility beyond biological contexts.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and analytical methods for confirming the structure of 3-(Methylsulfonylmethyl)cyclobutan-1-amine hydrochloride?

- Synthesis : A multi-step approach is typically employed, starting with cyclobutane precursors. For example, sulfonylmethylation of a cyclobutane scaffold using methylsulfonyl chloride under controlled conditions (e.g., low temperature, inert atmosphere) is a critical step. Subsequent amine functionalization may involve reductive amination or nucleophilic substitution .

- Analytical Methods : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For instance, ¹H NMR can resolve the cyclobutane ring protons and methylsulfonylmethyl group signals, while HRMS validates molecular weight .

Q. How can researchers assess the solubility and stability of this compound in aqueous and organic solvents?

- Solubility : The hydrochloride salt form enhances water solubility due to ionic interactions. Systematic testing in buffered solutions (pH 4–8) and polar aprotic solvents (e.g., DMSO) is recommended. Solubility can be quantified via UV-Vis spectroscopy or gravimetric analysis .

- Stability : Accelerated stability studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH) are critical. HPLC with UV detection monitors degradation products over time .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) can evaluate affinity, given structural similarities to phenethylamine derivatives .

- Enzyme Inhibition : Fluorogenic or colorimetric assays (e.g., acetylcholinesterase inhibition) may identify enzymatic interactions. IC₅₀ values should be calculated using dose-response curves .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and what methods resolve enantiomeric purity?

- Stereochemical Impact : Enantiomers may exhibit divergent receptor binding profiles. For example, (S)-isomers of analogous compounds show higher CNS activity due to optimized spatial interactions .

- Resolution Methods : Chiral HPLC with polysaccharide columns (e.g., Chiralpak®) or capillary electrophoresis can separate enantiomers. X-ray crystallography of co-crystals with chiral resolving agents (e.g., tartaric acid) confirms absolute configuration .

Q. What experimental strategies elucidate metabolic pathways and degradation products?

- In Vitro Metabolism : Incubate with liver microsomes (human/rodent) and analyze metabolites via LC-MS/MS. Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) transformations are prioritized .

- Degradation Studies : Forced degradation under acidic/alkaline, oxidative (H₂O₂), and photolytic conditions identifies labile functional groups (e.g., sulfonyl or amine moieties) .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution or oxidation reactions?

- Nucleophilic Substitution : The methylsulfonyl group acts as a strong electron-withdrawing group, activating the cyclobutane ring for SN2 reactions. Kinetic studies (e.g., varying nucleophile concentration) confirm reaction order .

- Oxidation Pathways : DFT calculations predict oxidation sites (e.g., cyclobutane ring strain or sulfonyl group). Experimental validation via controlled ozonolysis or epoxidation reactions identifies reactive intermediates .

Q. How do pH and temperature affect the compound’s stability in long-term storage?

- pH-Dependent Stability : Protonation of the amine group at low pH (<4) enhances stability by reducing nucleophilic attack. Buffered solutions (pH 3–5) are optimal for aqueous formulations .

- Temperature Effects : Arrhenius plots derived from accelerated stability data (25°C–60°C) predict shelf life. Lyophilization is recommended for long-term storage to prevent hydrolysis .

Q. What computational and experimental methods identify its molecular targets in biological systems?

- Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with receptors (e.g., GPCRs). Key residues (e.g., aspartate in transmembrane domains) may form salt bridges with the protonated amine .

- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) combined with affinity chromatography isolates binding proteins from cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.